

# reducing trifloxystrobin photoisomerization field application

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## Compound Focus: Trifloxystrobin

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## Understanding Trifloxystrobin Photoisomerization

- **What is photoisomerization and why is it a problem?** Trifloxystrobin exhibits **geometrical isomerism** and can form four distinct E/Z isomers. The commercial product primarily contains the **EE-isomer**, which is the most biologically active against fungal pathogens. Upon exposure to sunlight, this EE-isomer undergoes **photoisomerization**, converting into the other three isomers (EZ, ZE, and ZZ), which are significantly less effective or even inactive as fungicides [1]. This process directly reduces the field efficacy of the application.
- **What is the rate of photodegradation in the environment?** The dissipation of pesticides in the environment is complex. A 2024 study on greenhouse soils shows that the photodegradation of **trifloxystrobin** in soil follows **first-order kinetics** [2]. The table below summarizes half-life data for **trifloxystrobin** and other commonly used pesticides from the same study for comparison.

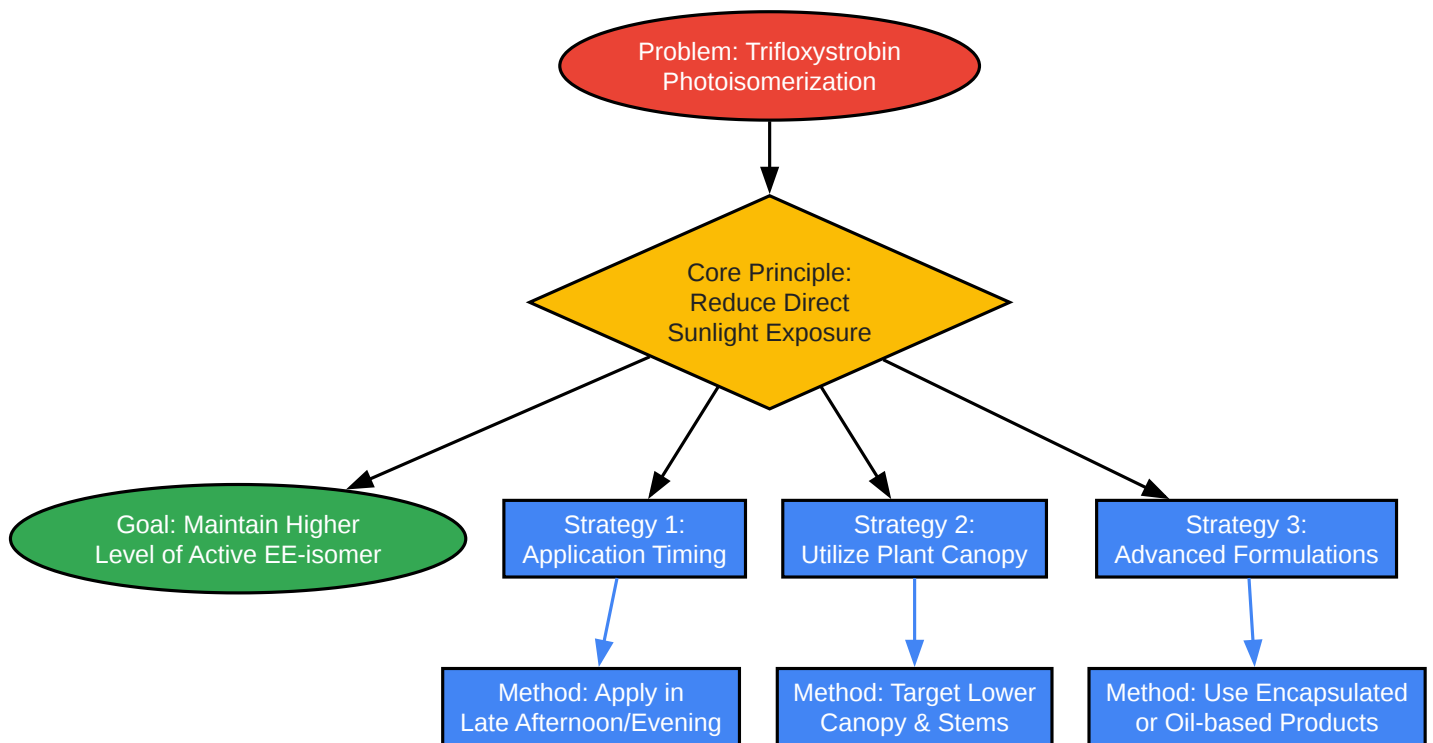
Pesticide	Degradation Kinetics	Half-life (Light)	Half-life (Dark)
Trifloxystrobin	First-order	36.2 days (mean)	31.4 days (mean)
Emamectin Benzoate	Second-order	86.6% of dark half-life	-
Pyraclostrobin	Second-order	68.5% of dark half-life	-

Pesticide	Degradation Kinetics	Half-life (Light)	Half-life (Dark)
Metalaxyl	Second-order	94.5% of dark half-life	-

Table: Comparative photodegradation kinetics and half-lives of pesticides in greenhouse soil. The half-lives under light and dark conditions for the 17 pesticides studied ranged from 2.5–104 days and 2.6–110 days, respectively [2].

## Field Application Strategies to Minimize Photoisomerization

The following diagram illustrates the logical workflow for selecting strategies to reduce trifloxystrobin photoisomerization, connecting the problem to its core mitigation principle and actionable methods.



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The strategies outlined in the diagram are supported by the following experimental and mechanistic rationales:

- **Application Timing:** Apply fungicide in the late afternoon or evening to minimize initial exposure to intense sunlight, allowing more time for the product to adsorb to the plant surface and penetrate the waxy cuticular layer before sunrise [3].
- **Utilize Plant Canopy:** Direct sprays towards the **lower canopy and stems**, which are shaded, and leverage the fungicide's **vapour phase activity** to redistribute to exposed areas. **Trifloxystrobin** has some ability to move in the vapour phase, which contributes to disease control within the shaded crop canopy [3].
- **Advanced Formulations:** Use **micro-encapsulated formulations** or **tank-mixing with oils** to physically shield the active ingredient. Adding petroleum oil to the spray mixture has been shown to increase the efficiency of **trifloxystrobin** for controlling certain diseases like greasy spot on grapefruit [3].

## Experimental Protocol for Evaluating Mitigation Strategies

This protocol provides a methodology to test the efficacy of different application strategies in a controlled setting.

- **Objective:** To evaluate and compare the effectiveness of application timing and the use of additive adjuvants in reducing the photoisomerization of **trifloxystrobin** on glass surfaces.
- **Materials:**
  - Technical grade **trifloxystrobin** standard (purity > 99%)
  - HPLC-grade solvents (e.g., acetonitrile, methanol)
  - Simulated sunlight source (e.g., a xenon arc lamp calibrated to match sunlight spectrum)
  - Glass slides or petri dishes (as inert, easy-to-extract surfaces)
  - High-Performance Liquid Chromatograph (HPLC) with UV/VIS detector
  - Optional: Commercially available horticultural oil or other proposed adjuvant

- **Methodology:**

- **Preparation:** Prepare a standard solution of **trifloxystrobin** in a suitable volatile solvent (e.g., acetone). Create separate tank mixtures by adding the recommended rate of a horticultural oil to an aliquot of the standard solution.
- **Application:** Apply equal volumes of the standard solution and the tank mixture to separate sets of glass slides, ensuring even coverage. Allow the solvent to evaporate completely in a dark fume hood.
- **Light Exposure:** Place one set of slides treated with the standard solution and one set with the tank mixture under the simulated sunlight source. Maintain a controlled light intensity and temperature. Retain a second set of each treatment in complete darkness as a control.
- **Sampling & Analysis:** At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), collect replicate slides from both light and dark conditions.
  - Extract residues from the glass slides with a known volume of acetonitrile.
  - Analyze the extracts using HPLC to quantify the remaining concentration of the active **EE-isomer of trifloxystrobin**.
- **Data Analysis:** Calculate the half-life of the EE-isomer under different treatments. Compare the rate of dissipation and the half-life between the light-exposed treatments and their dark controls, as well as between the standard solution and the oil-added mixture.

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